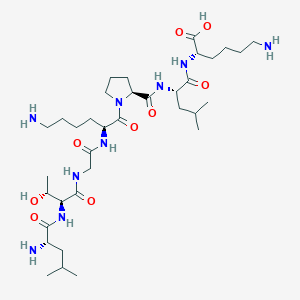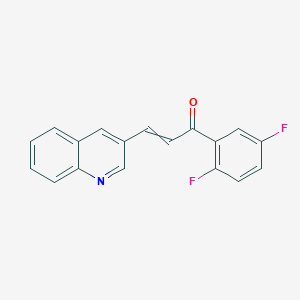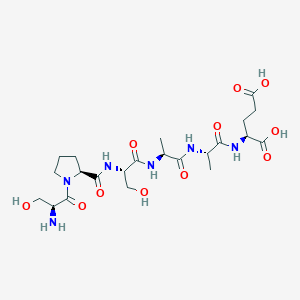
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is a peptide compound composed of the amino acids L-lysine, L-serine, and L-proline. It is a complex molecule with a molecular formula of C26H50N8O7 and a molecular weight of 586.725 Da
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues, particularly L-lysine, can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine residues can result in the formation of allysine, which can further react to form cross-linked structures.
Aplicaciones Científicas De Investigación
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- has several scientific research applications:
Biochemistry: It is used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide has potential therapeutic applications, including as an antimicrobial agent and in wound healing.
Industry: It is used in the development of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it can disrupt the cell membrane integrity of bacteria, leading to cell lysis. The peptide can also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine, L-prolyl-L-seryl-L-lysyl-: This peptide has a similar structure but lacks one L-lysine residue.
L-Lysine, L-seryl-L-prolyl-L-lysyl-: This compound is also similar but has one less L-lysine residue.
Uniqueness
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its multiple L-lysine residues contribute to its antimicrobial activity and ability to form cross-linked structures.
Propiedades
Número CAS |
872617-53-3 |
|---|---|
Fórmula molecular |
C26H50N8O7 |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N8O7/c27-12-4-1-8-18(23(37)33-20(26(40)41)10-3-6-14-29)31-22(36)19(9-2-5-13-28)32-24(38)21-11-7-15-34(21)25(39)17(30)16-35/h17-21,35H,1-16,27-30H2,(H,31,36)(H,32,38)(H,33,37)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
VLPUPTCKGZHWJJ-SXYSDOLCSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)


![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)

![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)

